molecular formula C12H10N2O4 B6274485 5-acetamido-2-(prop-2-ynamido)benzoic acid CAS No. 1016872-22-2

5-acetamido-2-(prop-2-ynamido)benzoic acid

Cat. No.: B6274485
CAS No.: 1016872-22-2
M. Wt: 246.2
InChI Key:
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Description

5-acetamido-2-(prop-2-ynamido)benzoic acid is a synthetic organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of an acetamido group at the 5-position and a prop-2-ynamido group at the 2-position of the benzoic acid core. It is of interest in various fields of research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetamido-2-(prop-2-ynamido)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-aminobenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

    Acetylation: The amino group at the 5-position is acetylated using acetic anhydride to form the acetamido group.

    Amidation: The carboxylic acid group at the 2-position is converted to an amide by reacting with propargylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-acetamido-2-(prop-2-ynamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ynamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: The major product is the corresponding amine.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

5-acetamido-2-(prop-2-ynamido)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-acetamido-2-(prop-2-ynamido)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are often elucidated through in vitro and in vivo studies.

Comparison with Similar Compounds

Similar Compounds

    5-acetamido-2-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of the ynamide group.

    5-acetamido-2-aminobenzoic acid: Contains an amino group instead of the ynamide group.

    5-acetamido-2-methylbenzoic acid: Features a methyl group at the 2-position.

Uniqueness

5-acetamido-2-(prop-2-ynamido)benzoic acid is unique due to the presence of the prop-2-ynamido group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

1016872-22-2

Molecular Formula

C12H10N2O4

Molecular Weight

246.2

Purity

93

Origin of Product

United States

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